molecular formula C16H14 B8595012 5-Methylene-10,11-dihydro-5H-dibenzo[a,d][7]annulene

5-Methylene-10,11-dihydro-5H-dibenzo[a,d][7]annulene

Cat. No. B8595012
M. Wt: 206.28 g/mol
InChI Key: SRTMGQXUCMILBQ-UHFFFAOYSA-N
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Patent
US07411072B2

Procedure details

Add methylmagnesium bromide (3M solution in Et2O, 48.0 mL, 144 mmol) dropwise to a cooled (0° C.) solution of dibenzosuberone (20.0 g, 96.03 mmol) in THF (140 mL) under N2 (exothermic). Let solution warm up to room temperature and continue stirring for 2 h. Cool solution to 0° C. and quench with saturated aqueous NH4Cl (exothermic, emits gas). Extract into ethyl acetate, dry organics (MgSO4) and concentrate in-vacuo. Dissolve residue in 4N HCl/dioxane (40 mL) and stir at room temperature overnight. Concentrate and dilute with H2O. Extract into ethyl acetate, dry organics (MgSO4) and concentrate to a yellow oil. Purify crude product by loading onto a 30 g plug of silica gel and eluting with hexanes until eluent shows no UV activity. Combine and concentrate hexane washes to afford 16.72 g (84%) of the title compound as a white solid, mp 65.1° C. HPLC shows 98% purity.
Quantity
48 mL
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Name
Quantity
140 mL
Type
solvent
Reaction Step Two
Yield
84%

Identifiers

REACTION_CXSMILES
[CH3:1][Mg]Br.[CH2:4]1[C:19]2[C:14](=[CH:15][CH:16]=[CH:17][CH:18]=2)[C:12](=O)[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH2:5]1>C1COCC1>[CH2:1]=[C:12]1[C:14]2[CH:15]=[CH:16][CH:17]=[CH:18][C:19]=2[CH2:4][CH2:5][C:6]2[CH:7]=[CH:8][CH:9]=[CH:10][C:11]1=2

Inputs

Step One
Name
Quantity
48 mL
Type
reactant
Smiles
C[Mg]Br
Step Two
Name
Quantity
20 g
Type
reactant
Smiles
C1CC2=CC=CC=C2C(=O)C3=CC=CC=C31
Name
Quantity
140 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
continue stirring for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Cool solution to 0° C. and quench with saturated aqueous NH4Cl (exothermic, emits gas)
EXTRACTION
Type
EXTRACTION
Details
Extract into ethyl acetate, dry organics (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrate in-vacuo
STIRRING
Type
STIRRING
Details
Dissolve residue in 4N HCl/dioxane (40 mL) and stir at room temperature overnight
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate
ADDITION
Type
ADDITION
Details
dilute with H2O
EXTRACTION
Type
EXTRACTION
Details
Extract into ethyl acetate, dry organics (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrate to a yellow oil
CUSTOM
Type
CUSTOM
Details
Purify crude product
WASH
Type
WASH
Details
eluting with hexanes until eluent shows no UV activity
CONCENTRATION
Type
CONCENTRATION
Details
Combine and concentrate hexane washes

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C=C1C2=C(CCC3=C1C=CC=C3)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 16.72 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 84.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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